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Compound of Interest

Compound Name: Nicotinuric Acid

Cat. No.: B554888

An In-depth Technical Guide to the Metabolic Fate of Nicotinic Acid in the Human Body

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for
human health. It serves as a primary precursor for the synthesis of the coenzymes
nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate
(NADP+).[1][2] These coenzymes are indispensable, participating in over 400 enzymatic
reactions, more than any other vitamin-derived coenzyme.[3] NAD+ and NADP+ are central to
cellular metabolism, acting as critical cofactors in redox reactions vital for energy production,
biosynthesis, and the maintenance of cellular redox balance.[1] Beyond its physiological role,
pharmacological doses of nicotinic acid have been utilized for decades in the management of
dyslipidemia due to their favorable effects on the lipid profile.[4] Understanding the metabolic
journey of nicotinic acid—from absorption to excretion—is fundamental for researchers,
scientists, and drug development professionals to optimize its therapeutic applications and
mitigate potential adverse effects.

Absorption

Dietary nicotinic acid is almost completely absorbed, even at very high doses of 3—4 grams.[3]
The primary site of absorption is the small intestine.[5] The uptake mechanism in human
intestinal epithelial cells is a specialized, pH-dependent, carrier-mediated process that operates
efficiently at physiological (micromolar) concentrations.[6] This process is sodium-independent
but highly reliant on an acidic extracellular pH.[6]
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Distribution

Once absorbed, nicotinic acid is transported through the bloodstream to various tissues.[5] All
tissues can convert the absorbed niacin into its primary metabolically active form, NAD+.[3]
NAD+ can then be phosphorylated to NADP+ in all tissues except for skeletal muscle.[3] Some
excess niacin is taken up by red blood cells, which form a circulating reserve pool.[3]

The gut microbiome also plays a significant role in nicotinic acid homeostasis. Gut bacteria can
synthesize nicotinic acid and also convert host-derived nicotinamide back into nicotinic acid,
which can then be reabsorbed and utilized by host tissues for NAD+ synthesis.[7][8][9] This
interplay highlights a symbiotic relationship that contributes to the body's overall niacin pool.[7]

Metabolism

The metabolism of nicotinic acid in the human body follows two principal dose-dependent
pathways: the Preiss-Handler pathway for conversion to NAD+, and a conjugation pathway. At
physiological doses, the conversion to NAD+ is predominant. At pharmacological doses, the
conjugation pathway becomes more significant.

Main Metabolic Pathways

Nicotinic acid has two primary metabolic fates:

o Amidation Pathway (Conversion to NAD+): This is a high-affinity, low-capacity pathway
where nicotinic acid is converted into the essential coenzyme NAD+.[10]

o Conjugation Pathway: This is a low-affinity, high-capacity pathway where nicotinic acid is
conjugated with the amino acid glycine to form nicotinuric acid (NUA).[10] This pathway is
more prominent with immediate-release, high-dose formulations of nicotinic acid.[10][11]

The diagram below illustrates the major metabolic routes of nicotinic acid.
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Figure 1: Overview of Nicotinic Acid Metabolism.

The Preiss-Handler Pathway: Synthesis of NAD+

The conversion of nicotinic acid to NAD+ occurs via a three-step enzymatic process known as
the Preiss-Handler pathway.[2][12][13]
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o Step 1: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic
acid to nicotinic acid mononucleotide (NAMN).[2][12]

» Step 2: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN
to form nicotinic acid adenine dinucleotide (NAAD).[2][12]

o Step 3: Finally, the glutamine-dependent NAD+ synthetase (NADS) amidates NAAD to form
NAD+.[2][13]

This pathway is crucial for maintaining the cellular pool of NAD+, which is vital for hundreds of
metabolic reactions.[3]
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Figure 2: The Preiss-Handler Pathway for NAD+ Synthesis.
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Catabolism and Formation of Excretory Metabolites

Excess nicotinic acid and NAD+ are catabolized for excretion. NAD+ is broken down, releasing
nicotinamide (NAM).[14] In the liver, NAM is methylated by nicotinamide N-methyltransferase
(NNMT) to yield N1-methylnicotinamide (MNA).[3][15] MNA is subsequently oxidized by
aldehyde oxidase into two primary products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and
N1-methyl-4-pyridone-3-carboxamide (4-PY).[11][15] These methylated metabolites, along with
nicotinuric acid and any unchanged nicotinic acid, constitute the major forms excreted in the
urine.[3][11] The levels of these urinary metabolites are often used as biomarkers to assess
niacin status.[16][17]

EXxcretion

The primary route of elimination for nicotinic acid and its metabolites is through the kidneys via
urinary excretion.[11] Following a pharmacological dose, approximately 88% is eliminated by
the kidneys as either unchanged nicotinic acid or its main metabolite, nicotinuric acid.[11] The
profile of excreted metabolites is highly dependent on the dose and formulation. With
unmodified (immediate-release) nicotinic acid, the excretion of nicotinuric acid is significantly
higher, whereas with time-release formulations, the formation of nicotinamide-derived
metabolites like 2-PYR is more pronounced.[14]

Quantitative Data Summary

The pharmacokinetic parameters of nicotinic acid can vary based on dosage and formulation.
The following table summarizes key quantitative data from the literature.
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Condition/Commen

Parameter Value - Source
Peak Plasma Conc. Following a single 1-
15 to 30 pg/mL [11]
(Cmax) gram oral dose.
1000 mg oral dose in
2.42 pg/mL patients with chronic [18]
kidney disease.
] ] Following a single 1-
Time to Peak (Tmax) 30 to 60 minutes [11]
gram oral dose.
1000 mg oral dose in
3.0 hours patients with chronic [18]
kidney disease.
Plasma Half-Life (t¥%) 20 to 45 minutes For nicotinic acid. [11]
1.3 hours For nicotinuric acid. [18]
4.3 hours For nicotinamide. [18]
As unchanged
Urinary Excretion ~88% of dose nicotinic acid or [11]

nicotinuric acid.

3.2% of recovered

dose

As unchanged

nicotinic acid.

[18]

11.6% of recovered

dose

As nicotinuric acid.

[18]

16.0% of recovered

dose

As N1-
methylnicotinamide
(MNA).

[18]

37.9% of recovered

dose

As N1-methyl-2-
pyridone-5-

carboxamide (2-PYR).

[18]

Urinary Metabolite

Ratios

4-PY excretion is ~1/4
of MNA and ~1/9 of 2-

In Japanese students [19]

on a self-selected diet.

© 2025 BenchChem. All rights reserved.

6/11 Tech Support


https://en.wikipedia.org/wiki/Nicotinic_acid
https://go.drugbank.com/drugs/DB00627
https://en.wikipedia.org/wiki/Nicotinic_acid
https://go.drugbank.com/drugs/DB00627
https://en.wikipedia.org/wiki/Nicotinic_acid
https://go.drugbank.com/drugs/DB00627
https://go.drugbank.com/drugs/DB00627
https://en.wikipedia.org/wiki/Nicotinic_acid
https://go.drugbank.com/drugs/DB00627
https://go.drugbank.com/drugs/DB00627
https://go.drugbank.com/drugs/DB00627
https://go.drugbank.com/drugs/DB00627
https://pubmed.ncbi.nlm.nih.gov/2526576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

PYR.

Experimental Protocols: Metabolite Quantification

The analysis of nicotinic acid and its metabolites in biological matrices like plasma and urine
typically requires sensitive and specific analytical methods. High-performance liquid
chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used
technique.

Objective

To simultaneously quantify nicotinic acid (NA), nicotinamide (NAM), nicotinuric acid (NUA),
N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PYR), and N1-methyl-
4-pyridone-5-carboxamide (4-PY) in human plasma or urine.[20][21]

Methodology

e Sample Preparation:

o Plasma: A 100 pL plasma sample is subjected to protein precipitation by adding 200 uL of
acetonitrile.[21] After vortexing and centrifugation, the supernatant is transferred to a new
tube and evaporated to dryness under nitrogen.[21] The residue is then reconstituted in
the initial mobile phase.[21]

o Urine: Urine samples may require a purification step to remove interfering compounds.[22]
This can be achieved using solid-phase extraction (SPE) with a mixed-mode anion
exchange cartridge.[22]

e Chromatographic Separation (HPLC):

o

Column: A C18 or a cyano-propyl (CNRP) column is often used for separation.[21][23]

o Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous
phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with
0.1% formic acid).[21]

o Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[20]
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o Run Time: The total run time is optimized for complete separation of all analytes, often
within 15 minutes.[21]

o Detection (Tandem Mass Spectrometry):

o lonization: Electrospray ionization (ESI) in positive mode is used to generate protonated
molecular ions [M+H]+ for each analyte.[21]

o Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring
(SRM) mode.[21] This involves monitoring specific precursor ion to product ion transitions
for each analyte and internal standard, ensuring high specificity and sensitivity.

o Example Transitions:

Nicotinic Acid: m/z 124 -> 80

Nicotinamide: m/z 123 -> 80

MNA: m/z 137 -> 94

2-PYR: m/z 153 -> 110[21]
e Quantification:

o Calibration curves are constructed by analyzing standard solutions of known
concentrations. The concentration of analytes in the biological samples is determined by
comparing their peak area ratios (analyte/internal standard) to the calibration curve.[20]
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Figure 3: Experimental Workflow for Metabolite Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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